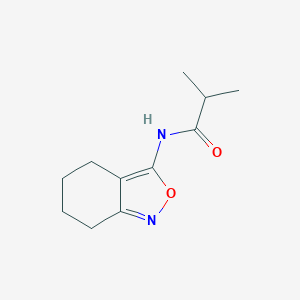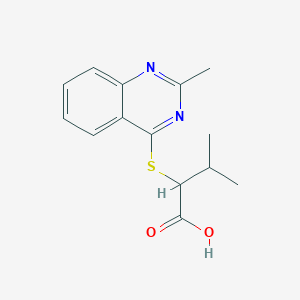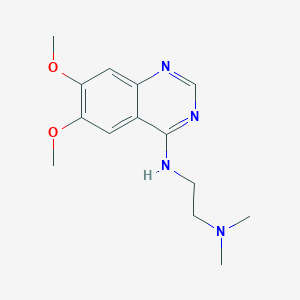![molecular formula C16H23N3O3S B256145 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone, also known as E-64, is a potent inhibitor of cysteine proteases and has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. E-64 is a small molecule that has a molecular weight of 357.45 g/mol and a chemical formula of C17H27N3O4S.
Mecanismo De Acción
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone inhibits the activity of lysosomal cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and leads to the accumulation of undigested proteins in the lysosome. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases.
Biochemical and Physiological Effects:
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. Inhibition of lysosomal cysteine proteases by 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can lead to the accumulation of undigested proteins in the lysosome, which can cause lysosomal dysfunction and cell death. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to inhibit the production of reactive oxygen species and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has several advantages for use in lab experiments. It is a highly specific inhibitor of lysosomal cysteine proteases and does not affect other classes of proteases. This allows researchers to study the specific role of lysosomal cysteine proteases in biological processes. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also a potent inhibitor, with an IC50 value in the nanomolar range. However, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has some limitations. It is irreversibly bound to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is also not cell-permeable, which limits its use in studies of intracellular proteases.
Direcciones Futuras
There are several future directions for research on 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone. One area of interest is the development of more potent and selective inhibitors of lysosomal cysteine proteases. Another area of interest is the development of cell-permeable inhibitors that can be used to study intracellular proteases. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has also been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in cancer progression, and further research is needed to determine its potential as a therapeutic target for cancer treatment.
Métodos De Síntesis
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone can be synthesized using a multistep synthetic route that involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-ethylpiperazine to form 4-(4-ethylpiperazin-1-yl)sulfonyl)nitrobenzene. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidinone to form 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been widely used in scientific research for its ability to inhibit the activity of lysosomal cysteine proteases. Lysosomal cysteine proteases are involved in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. 1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone has been used to study the role of lysosomal cysteine proteases in these processes and to identify potential therapeutic targets for diseases such as cancer and autoimmune disorders.
Propiedades
Nombre del producto |
1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone |
|---|---|
Fórmula molecular |
C16H23N3O3S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
1-[4-(4-ethylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23N3O3S/c1-2-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
Clave InChI |
FDEKXCOOAFWLNJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)
![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256068.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)



![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(4-Methyl-1,2,5-oxadiazol-3-yl)methyl 4-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)phenyl ether](/img/structure/B256084.png)
![8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256086.png)
![2-(2-Methoxyphenoxy)-1-(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanone](/img/structure/B256088.png)